bisphenol A

Description

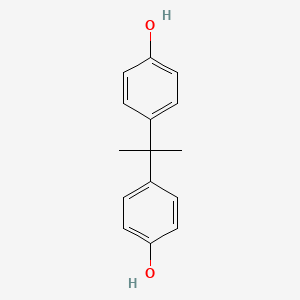

Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2, Array | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27100-33-0, 2444-90-8 (di-hydrochloride salt) | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27100-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020182 | |

| Record name | Bisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor) | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder | |

CAS No. |

80-05-7 | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT3645I99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Bisphenol A: A Technical Guide to its Endocrine-Disrupting Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA), a high-production-volume chemical, is a well-established endocrine-disrupting chemical (EDC) that interferes with the body's hormonal systems. Its widespread use in polycarbonate plastics and epoxy resins leads to ubiquitous human exposure, raising concerns about its potential health effects. This technical guide provides an in-depth overview of the molecular mechanisms through which BPA exerts its endocrine-disrupting effects, with a focus on its interactions with nuclear receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Endocrine Disruption

BPA's endocrine-disrupting activity stems from its ability to interact with a variety of nuclear receptors, often mimicking or antagonizing the actions of endogenous hormones. The primary mechanisms involve direct binding to estrogen, androgen, and thyroid hormone receptors, as well as the peroxisome proliferator-activated receptor gamma (PPARγ). Furthermore, BPA can indirectly affect hormone signaling by modulating the activity of steroidogenic enzymes.

Estrogen Receptor Signaling

BPA is a well-known xenoestrogen, capable of binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] While its binding affinity is significantly lower than that of the endogenous ligand 17β-estradiol, the high levels of human exposure make these interactions biologically relevant.[2] Upon binding, BPA can initiate both genomic and non-genomic estrogenic signaling pathways.

In the classical genomic pathway, the BPA-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.[3] BPA has been shown to act as an agonist for both ERα and ERβ, inducing transcriptional activity.[4][5] However, it can also exhibit antagonistic properties depending on the cellular context.[6]

BPA can also trigger rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs), such as the G protein-coupled estrogen receptor (GPER), leading to the activation of intracellular kinase cascades.[7]

Quantitative Data on BPA-Estrogen Receptor Interactions

| Parameter | Receptor | Value | Assay Type | Cell Line/System | Reference |

| IC50 | ERα | 1,030 nM | Competitive Binding | Recombinant Human ERα | [4] |

| ERβ | 900 nM | Competitive Binding | Recombinant Human ERβ | [4] | |

| EC50 | ERα | 317 nM | Reporter Gene Assay | HeLa | [4] |

| ERβ | 693 nM | Reporter Gene Assay | HeLa | [4] | |

| ERα | 10-100 nM | Reporter Gene Assay | CV-1 | [8] | |

| ERα | 0.4 µM | Reporter Gene Assay | MCF-7 | [9] | |

| Kd | ERRγ | 5.5 nM | Saturation Binding | Recombinant Human ERRγ | [4][6] |

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Kd: Dissociation constant; ERRγ: Estrogen-related receptor gamma.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. epa.gov [epa.gov]

- 5. Receptor-binding affinities of this compound and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Bisphenol A as a Developmental Toxicant in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins, has come under intense scrutiny for its role as an endocrine disruptor and its potential to adversely affect development. Extensive research in animal models has provided compelling evidence that developmental exposure to BPA can lead to a range of toxicological outcomes, including neurodevelopmental, reproductive, metabolic, and immunological effects. This technical guide provides a comprehensive overview of the key findings from these animal studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the effects of endocrine-disrupting chemicals and developing therapeutic or preventative strategies.

Introduction

This compound is a high-production-volume chemical to which humans are ubiquitously exposed through various sources, including food packaging, dental sealants, and thermal receipts.[1] Concerns over the potential health risks of BPA are particularly focused on its impact during critical windows of development, such as gestation and early postnatal life.[2][3] Animal models, primarily rodents, have been instrumental in elucidating the potential hazards of developmental BPA exposure.[4][5] These studies have demonstrated that even at low doses, BPA can interfere with normal physiological processes, leading to long-lasting health consequences.[5][6] This guide synthesizes the current state of knowledge from animal research on BPA's developmental toxicity, presenting key data in a structured format to facilitate understanding and further investigation.

Developmental Neurotoxicity

Developmental exposure to BPA has been shown to impair multiple aspects of neuronal development, including neural stem cell proliferation and differentiation, synapse formation, and synaptic plasticity.[2][7] These cellular-level disruptions manifest as behavioral aberrations in animal models, such as altered locomotor activity, learning and memory deficits, and anxiety-like behaviors.[2][7]

Quantitative Data on Neurotoxicity Endpoints

| Animal Model | BPA Dose | Exposure Window | Key Neurodevelopmental/Behavioral Findings | Reference |

| Sprague-Dawley Rats | 0.15, 1.5, 75, 750, 2250 ppm in diet | Gestation Day 0 - Lactation Day 21 | No treatment-related neurobehavioral effects, neuropathology, or effects on brain morphometry observed. NOAEL for developmental neurotoxicity was 2250 ppm. | [8][9] |

| Sprague-Dawley Rats | 2.5, 25, 2500 µg/kg bw/day (oral gavage) | Gestation Day 6 - Postnatal Day 21 | Limited effects on anxiety and activity levels in juveniles and adults. | [10] |

| Rats | 100 µg/L in drinking water | Prenatal and postnatal weaning | Significantly enlarged lateral ventricles. | [7] |

| Mice | Low doses (not specified) | Maternal exposure | Long-term consequences for neurobehavioral development. Altered long-term potentiation in the hippocampus and significant effects on memory processes at nanomolar concentrations. | [6] |

Experimental Protocols

A common experimental design for developmental neurotoxicity studies involves exposing pregnant female rodents to BPA through their diet, drinking water, or via oral gavage.[8][10]

Example Protocol: Dietary Exposure in Sprague-Dawley Rats [8][9]

-

Animal Model: Female Sprague-Dawley Crl:CD (SD) rats (24 per dose group).

-

Dosage: BPA was administered in the diet at concentrations of 0 (control), 0.15, 1.5, 75, 750, and 2250 ppm.

-

Exposure Period: Daily from gestation day 0 through lactation day 21.

-

Offspring Evaluation: F1 offspring were assessed for a range of endpoints at various postnatal days (PNDs), including:

-

Detailed clinical observations (PNDs 4, 11, 21, 35, 45, and 60).

-

Auditory startle response (PNDs 20 and 60).

-

Motor activity (PNDs 13, 17, 21, and 61).

-

Learning and memory using the Biel water maze (PNDs 22 and 62).

-

Brain and nervous system neuropathology and morphometry (PNDs 21 and 72).

-

Signaling Pathways in Neurotoxicity

BPA's neurotoxic effects are mediated through the disruption of critical signaling pathways involved in brain development.[7] This includes interference with estrogen signaling, which is crucial for neurogenesis and synaptic plasticity.[11]

Signaling pathways implicated in BPA-induced developmental neurotoxicity.

Developmental Reproductive Toxicity

BPA is a well-established reproductive toxicant in animal models.[1] Developmental exposure has been linked to adverse effects on both male and female reproductive systems, impacting fertility and reproductive outcomes in adulthood.[1][12]

Quantitative Data on Reproductive Toxicity Endpoints

| Animal Model | BPA Dose | Exposure Window | Key Reproductive Findings | Reference |

| Wistar Rats | ~3 µg/kg in drinking water | Gestation until weaning | Increased serum LH and E2 levels, increased follicle number in female offspring. | [1] |

| Rats | 50 µg/kg | First estrous cycle (PND 28-32) | Significantly decreased percentage of fertilized oocytes. | [1] |

| Rodents (Meta-analysis) | Various | Various | Statistically significant decrease in sperm concentration (Hedges' g: -1.35) and motility (Hedges' g: -1.12). | [4] |

| Mice | 50 µg | 5 days after birth | Decrease in normal sperm morphology and motility in male offspring. | [12] |

Experimental Protocols

Studies investigating reproductive toxicity often involve exposure during gestation and lactation, with subsequent evaluation of reproductive organ development, hormonal levels, and fertility in the offspring.[1][12]

Example Protocol: Maternal Exposure and Offspring Fertility Assessment [12]

-

Animal Model: Pregnant mice.

-

Dosage: Maternal exposure to BPA (specific dose not detailed in abstract).

-

Exposure Period: Gestational period.

-

Offspring Evaluation: Male offspring were assessed for:

-

Sperm count and motility.

-

Post-implantation loss and litter size after mating with unexposed females.

-

Signaling Pathways in Reproductive Toxicity

BPA's disruption of the endocrine system is a primary mechanism for its reproductive toxicity.[1] It can mimic estrogen, thereby interfering with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive function.[6]

BPA's interference with the HPG axis leading to reproductive toxicity.

Developmental Effects on Metabolism

Developmental exposure to BPA has been linked to metabolic disturbances later in life, suggesting a role for BPA as an "obesogen".[13][14] Animal studies have shown that early-life BPA exposure can lead to increased body weight, altered glucose homeostasis, and changes in adipose tissue.[13][15]

Quantitative Data on Metabolic Endpoints

| Animal Model | BPA Dose | Exposure Window | Key Metabolic Findings | Reference |

| Fischer 344 Rats | 0.5 and 50 µg/kg bw/day | Gestational | Increased plasma triglycerides in males (0.81 vs 0.61 mmol/L at 0.5 µg/kg). Increased adipocyte cell density in females (68.2 vs 55.9 cells/HPF at 0.5 µg/kg). | [13] |

| Mice | Undisclosed "low" and "upper" doses | Early life | Sex-specific increases in body fat in F1 and F2 male offspring. Glucose intolerance in upper dose males. Impaired glucose-stimulated insulin (B600854) secretion in lower dose males. | [15] |

| Rats | Perinatal exposure | Gestational and Lactational | Hyperglycemia and insulin resistance in male offspring later in life. | [14] |

Experimental Protocols

Metabolic studies typically involve developmental exposure to BPA followed by assessment of metabolic parameters in adult offspring.

Example Protocol: Multigenerational Metabolic Study in Mice [15]

-

Animal Model: Mice.

-

Exposure: Early life exposure to low and upper doses of BPA.

-

Evaluation: F1 and F2 generation male offspring were assessed for:

-

Body composition (fat mass).

-

Glucose tolerance tests.

-

Insulin secretion from pancreatic islets.

-

Gene expression (e.g., Igf2) and DNA methylation analysis in embryonic tissues.

-

Signaling Pathways in Metabolic Disruption

BPA can disrupt metabolic health by interfering with estrogen signaling and by altering the expression of genes involved in metabolism, such as the imprinted gene Igf2.[6][15] It can also affect insulin signaling pathways, contributing to insulin resistance.[14]

Mechanisms of BPA-induced metabolic disruption.

Developmental Immunotoxicity

The developing immune system is also a target of BPA's disruptive effects.[16][17] Developmental exposure can alter immune cell populations, cytokine production, and increase the susceptibility to allergic and inflammatory diseases.[17][18]

Quantitative Data on Immunotoxicity Endpoints

| Animal Model | BPA Dose | Exposure Window | Key Immunological Findings | Reference |

| Rats | 0.5, 5, 50 µg/kg bw/day | Perinatal | Impaired induction of oral tolerance to ovalbumin (OVA), evidenced by increased OVA-IgG titers. | [16] |

| C3H/HeJ Mice | 0.0625, 1.25, 25 pmol/animal/week | Juvenile (6 weeks) | Enhanced OVA-induced lung inflammation and Th2 responses. Increased infiltration of inflammatory cells and expression of Th2 cytokines (IL-13, IL-33). | [18] |

| Mice | 50 and 500 µg/kg bw/day | Pre- and postnatal | Dose-dependent increase of airway inflammation in female offspring in a mucosal sensitization model. | [16] |

| Mice | Prenatal exposure | Gestational | Decreased regulatory T cells (Tregs) and increased Th1 (IFN-γ) and Th2 (IL-4) cytokine markers in male offspring. | [17] |

Experimental Protocols

Immunotoxicity studies often employ models of allergic sensitization to assess how BPA exposure modulates the immune response to an antigen.

Example Protocol: Allergic Airway Inflammation in Mice [18]

-

Animal Model: Six-week-old male C3H/HeJ mice.

-

Exposure: Intratracheal administration of ovalbumin (OVA, 1 µg) every 2 weeks and/or BPA (0, 0.0625, 1.25, and 25 pmol/animal/week) once per week for 6 weeks.

-

Evaluation:

-

Cellular profile of bronchoalveolar lavage fluid.

-

Histological changes and expression of inflammatory mediators in the lungs.

-

OVA-specific immunoglobulin production.

-

Changes in lymphoid tissues (mediastinal lymph node and spleen).

-

Signaling Pathways in Immunotoxicity

BPA can modulate immune responses by altering the balance of T helper (Th) cell subsets, such as Th1, Th2, and regulatory T cells (Tregs).[17][19] This is thought to occur through its interaction with estrogen receptors on immune cells and by affecting cytokine signaling pathways.[17]

BPA's modulation of T-helper cell differentiation and immune response.

Conclusion

The evidence from animal models strongly indicates that this compound is a developmental toxicant with the potential to adversely affect the nervous, reproductive, metabolic, and immune systems. The data summarized in this guide highlight the sensitivity of developmental processes to BPA, with effects observed across a wide range of doses. The detailed experimental protocols and signaling pathways provide a foundation for future research aimed at understanding the precise mechanisms of BPA's toxicity and for the development of strategies to mitigate its potential health risks. For professionals in drug development, this information is crucial for considering the potential endocrine-disrupting properties of new chemical entities and for developing screening assays to identify such effects early in the discovery process. Continued research is necessary to further refine our understanding of the dose-response relationships and the full spectrum of BPA's effects, particularly at environmentally relevant exposure levels.

References

- 1. Effects of this compound and its Analogs on Reproductive Health: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Does this compound Confer Risk of Neurodevelopmental Disorders? What We Have Learned from Developmental Neurotoxicity Studies in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Hazard characterization of this compound (BPA) based on rodent models - Multilevel meta-analysis and dose-response analysis for reproductive toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Effects of this compound in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Health effects of this compound - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Developmental Neurotoxicity Study of Dietary this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental neurotoxicity study of dietary this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Loss of adult visual responses by developmental BPA exposure is correlated with altered estrogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Bisphenols and Male Reproductive Health: From Toxicological Models to Therapeutic Hypotheses [frontiersin.org]

- 13. Effects of Low-Dose Developmental this compound Exposure on Metabolic Parameters and Gene Expression in Male and Female Fischer 344 Rat Offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adverse Effects of this compound Exposure on Glucose Metabolism Regulation [openbiotechnologyjournal.com]

- 15. This compound Exposure Disrupts Metabolic Health Across Multiple Generations in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of recent developmental immunotoxicity studies with this compound in the context of the 2015 EFSA t-TDI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Developmental this compound Exposure Modulates Immune-Related Diseases [mdpi.com]

- 18. Exposure to low-dose this compound during the juvenile period of development disrupts the immune system and aggravates allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endocrine Disrupting Toxicity of this compound and Its Analogs: Implications in the Neuro-Immune Milieu [mdpi.com]

Bisphenol A: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA), with the chemical formula (CH₃)₂C(C₆H₄OH)₂, is a synthetic organic compound that has been a cornerstone in the polymer industry for decades.[1][2] Primarily, it serves as a key monomer in the production of polycarbonate plastics and epoxy resins, materials that are ubiquitous in modern life.[3] This technical guide provides an in-depth exploration of the molecular structure and chemical properties of this compound. It details its synthesis, spectroscopic characteristics, and analytical methodologies for its detection. Furthermore, this document elucidates the mechanism by which BPA acts as an endocrine disruptor, with a specific focus on its interaction with the estrogen receptor signaling pathway. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this important and controversial molecule.

Molecular Structure and Chemical Properties

This compound, systematically named 4,4'-(propane-2,2-diyl)diphenol, is characterized by two phenol (B47542) rings connected by a central carbon atom which is also bonded to two methyl groups.[1] This structure is fundamental to its properties and applications.

Physicochemical Properties

This compound is a colorless to light brown solid, often found in crystalline or flake form, and possesses a mild phenolic odor.[1] It exhibits poor solubility in water but is readily soluble in organic solvents such as ethanol (B145695), acetone (B3395972), and ether.[1]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆O₂ | [1][4] |

| Molar Mass | 228.29 g/mol | [4] |

| Appearance | White to light-brown solid (crystalline or flakes) | [1][5] |

| Odor | Mild phenolic | [1][4] |

| Melting Point | 155-159 °C | [1][6] |

| Boiling Point | 250-252 °C at 13 torr | [6] |

| Solubility in Water | 0.3 g/L at 25 °C | [6] |

| pKa | 9.6 - 10.39 | [4][7] |

| LogP (Octanol-Water Partition Coefficient) | 3.32 | [4][8] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[6]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the protonation of the acetone carbonyl group by a strong acid catalyst, followed by the electrophilic attack of the resulting carbocation on the electron-rich phenol rings, primarily at the para position.

Experimental Protocol for Laboratory-Scale Synthesis

The following protocol outlines a typical laboratory-scale synthesis of this compound:

Materials:

-

Phenol

-

Acetone

-

Strong acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)

-

Toluene (B28343) (for washing)

-

Aqueous ethanol (for recrystallization)

Procedure:

-

A mixture of phenol and acetone, in a molar ratio of approximately 3:1 to 4:1, is prepared in a reaction vessel. An excess of phenol is used to drive the reaction towards the desired product and minimize the formation of byproducts.

-

A strong acid catalyst, such as concentrated hydrochloric acid, is slowly added to the reaction mixture while maintaining the temperature below 70°C to prevent the formation of isomeric impurities.

-

The reaction mixture is stirred at a controlled temperature (typically around 50°C) for several hours to allow the condensation reaction to proceed to completion.

-

Upon completion, the reaction mixture is cooled, which leads to the precipitation of the crude this compound product.

-

The precipitated solid is collected by filtration and washed with toluene to remove unreacted phenol.

-

For further purification, the crude product is recrystallized from aqueous ethanol to yield purified this compound crystals.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the aromatic protons on the phenol rings, the hydroxyl protons, and the methyl protons of the isopropylidene bridge. The aromatic protons usually appear as two sets of doublets in the region of 6.6-7.2 ppm. The hydroxyl protons give a singlet that can vary in chemical shift depending on the solvent and concentration. The six equivalent methyl protons appear as a sharp singlet around 1.6 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum of this compound displays distinct signals for the different carbon environments in the molecule. Key signals include those for the quaternary carbon of the isopropylidene bridge (around 42 ppm), the methyl carbons (around 31 ppm), and the aromatic carbons, with the hydroxyl-bearing carbons appearing at a lower field (around 153 ppm) compared to the other aromatic carbons (in the range of 114-143 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl groups.

-

Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching vibrations from the methyl groups appear in the 2850-3000 cm⁻¹ region.

-

Strong absorptions corresponding to aromatic C=C stretching are seen in the 1500-1600 cm⁻¹ range.

-

A prominent C-O stretching vibration is typically observed around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern is characterized by the loss of a methyl group ([M-15]⁺) to give a prominent peak at m/z 213, which is often the base peak. Further fragmentation can lead to other characteristic ions.

Experimental Protocols for Analysis

Accurate and sensitive detection of this compound is crucial for research and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

Sample Preparation:

-

For liquid samples (e.g., water, beverages), a direct injection may be possible after filtration.

-

For solid or complex matrices (e.g., food, biological tissues), a solvent extraction (e.g., with acetonitrile (B52724) or methanol) followed by a clean-up step using solid-phase extraction (SPE) is typically required.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical isocratic mobile phase could be a 50:50 (v/v) mixture of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm or fluorescence detection (excitation at 275 nm, emission at 300 nm) for higher sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Sample Preparation and Derivatization:

-

Similar to HPLC, extraction and clean-up are necessary for complex samples.

-

Due to the polar nature of the hydroxyl groups, a derivatization step is required to make BPA more volatile and thermally stable for GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a temperature ramp to approximately 300°C.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

MS Detection: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of the derivatized BPA.

Signaling Pathways and Endocrine Disruption

This compound is a well-known endocrine-disrupting chemical (EDC) due to its ability to mimic the effects of the natural hormone estrogen.[9] This occurs through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[9]

Estrogen Receptor Signaling Pathway

BPA can activate both genomic and non-genomic estrogen signaling pathways.

-

Genomic Pathway: BPA binds to nuclear estrogen receptors (ERα and ERβ), causing a conformational change that leads to the dissociation of heat shock proteins.[9] The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA.[9] This binding modulates the transcription of target genes, leading to a physiological response.

-

Non-Genomic Pathway: BPA can also initiate rapid signaling events from the cell membrane by binding to membrane-associated estrogen receptors, including a G-protein coupled estrogen receptor (GPER).[6] This can trigger downstream signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.[4]

Figure 1. this compound's interaction with estrogen receptor signaling pathways.

Experimental Workflow for BPA Analysis

The general workflow for the analysis of this compound in environmental or biological samples involves several key stages, from sample collection to data analysis.

Figure 2. General experimental workflow for the analysis of this compound.

Conclusion

This compound remains a molecule of significant industrial importance and scientific interest. Its unique molecular structure dictates its chemical properties and its utility in the synthesis of robust polymers. However, its ability to interact with biological systems, particularly the endocrine system, necessitates a thorough understanding of its chemical behavior and sensitive analytical methods for its detection and quantification. This technical guide has provided a detailed overview of the core aspects of this compound's molecular structure, chemical properties, synthesis, and analytical determination, along with its mechanism of endocrine disruption. It is hoped that this comprehensive resource will be of value to the scientific community in their ongoing research and development efforts.

References

- 1. How Does this compound (BPA) Specifically Interfere with the Estrogen Receptor Pathway? → Learn [pollution.sustainability-directory.com]

- 2. Mechanisms of this compound and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A round robin approach to the analysis of this compound (BPA) in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Health effects of this compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Bisphenol A Metabolic Pathways in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of bisphenol A (BPA) in mammalian systems. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working to understand the pharmacokinetics, biological effects, and potential health risks associated with BPA exposure. This document details the enzymatic processes involved in BPA transformation, presents quantitative metabolic data, outlines key experimental methodologies, and visualizes the core metabolic and signaling pathways.

Executive Summary

This compound (BPA) is an industrial chemical widely used in the production of polycarbonate plastics and epoxy resins, leading to ubiquitous human exposure. Understanding its metabolic fate is crucial for assessing its biological activity and potential toxicity. In mammals, BPA undergoes extensive phase I and phase II metabolism, primarily in the liver and intestines, to facilitate its excretion. The main metabolic pathways are glucuronidation and sulfation, which result in more water-soluble and generally inactive metabolites. A smaller fraction of BPA is oxidized by cytochrome P450 enzymes. However, the metabolic capacity can vary significantly between species, sexes, and developmental stages, influencing the systemic exposure to biologically active BPA. This guide synthesizes the current knowledge on these pathways, providing detailed data and methodologies for further research.

Core Metabolic Pathways of this compound

BPA metabolism is a critical detoxification process that significantly reduces its estrogenic activity. The primary routes of biotransformation involve conjugation reactions (Phase II metabolism), with oxidative metabolism (Phase I) playing a lesser role.

Phase II Metabolism: Glucuronidation and Sulfation

The conjugation of BPA with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) are the predominant metabolic pathways in mammals. These reactions increase the water solubility of BPA, facilitating its renal and biliary excretion.

2.1.1 Glucuronidation: This is the major metabolic pathway for BPA in humans.[1] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.[2] The main product, BPA-monoglucuronide (BPA-G), is considered biologically inactive as it does not bind to estrogen receptors.[3] However, deconjugation by β-glucuronidases can release the active parent compound.[2]

2.1.2 Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another important conjugation pathway for BPA. This process also leads to the formation of inactive metabolites, primarily BPA-sulfate. In humans, sulfation is a less prominent pathway than glucuronidation for BPA metabolism.[4] However, women have been observed to have a greater capacity for BPA sulfation compared to men.[5]

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

A smaller proportion of BPA is metabolized through oxidation by cytochrome P450 (CYP) enzymes, mainly in the liver.[6] The CYP2C subfamily, particularly CYP2C9 and CYP2C18, are the primary enzymes responsible for BPA hydroxylation in humans.[7][8] This pathway can lead to the formation of various hydroxylated metabolites, such as 3-hydroxy-BPA, which can be further oxidized to form reactive quinone intermediates.[6]

Quantitative Metabolic Data

The efficiency of BPA metabolism varies significantly across different species and tissues. The following tables summarize key quantitative data on the kinetics of the enzymes involved in BPA metabolism and the concentrations of BPA and its metabolites found in human biological samples.

Table 1: Enzyme Kinetic Parameters for BPA Glucuronidation in Liver and Intestinal Microsomes

| Species | Tissue | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (mL/min/mg protein) | Reference |

| Human | Liver | 17.7 | 7.54 | 2.36 | [9] |

| Human (Pooled) | Liver | 4.71 | 45.8 | - | [10] |

| Human | Intestine | 0.65 | 39.3 | 0.02 | [9] |

| Rat (Female) | Liver | Higher than male | Much higher than other species | - | [11] |

| Rat (Male) | Intestine | ~30-fold higher than human | - | - | [11] |

| Monkey | Liver | - | - | 1.5-fold of human | [9] |

| Dog | Liver | - | - | 2.4-fold of human | [9] |

| Mouse | Liver | - | - | 8.2-fold of human | [9] |

Table 2: Enzyme Kinetic Parameters for BPA Sulfation by Human Liver Cytosol

| Bisphenol | Vmax (pmol/min/mg protein) | Km (µM) | Kinetic Model | Reference |

| BPA | - | - | Michaelis-Menten | [4][12] |

| BPS | - | - | Michaelis-Menten | [4][12] |

| BPF | - | - | Substrate Inhibition | [4][12] |

Table 3: Enzyme Kinetic Parameters for BPA Metabolism by Human Cytochrome P450 Isoforms

| Enzyme | Vmax (nmol/min/nmol CYP) | Km (µM) | Intrinsic Clearance (Vmax/Km) | Reference |

| CYP2C18 | 8.10 | 3.9 | High | [7] |

| CYP2C19 | 1.5 times higher than CYP2C18 | 12 times higher than CYP2C9/C18 | Lower | [7] |

| CYP2C9 | - | 3.9 | Lower | [7] |

Table 4: Concentrations of BPA and its Metabolites in Human Biological Samples

| Matrix | Analyte | Concentration Range | Notes | Reference |

| Urine | Total BPA (Free + Conjugated) | 2.82 ± 0.73 ng/mL (Men), 2.76 ± 0.54 ng/mL (Women) | Gender differences in conjugate levels observed. | [5] |

| Urine | BPA-glucuronide | 2.34 ± 0.85 ng/mL (Men), 1.00 ± 0.34 ng/mL (Women) | Higher in men. | [5] |

| Urine | BPA-sulfate | 0.49 ± 0.27 ng/mL (Men), 1.20 ± 0.32 ng/mL (Women) | Higher in women. | [5] |

| Serum | Total d6-BPA (after 100 µg/kg oral dose) | Cmax: 1711 nM (390 ng/mL) | Tmax: 1.1 ± 0.50 h | [3] |

| Serum | Unconjugated d6-BPA (after 100 µg/kg oral dose) | Cmax: 6.5 nM (1.5 ng/mL) | Tmax: 1.3 ± 0.52 h | [3] |

| Serum | Total BPA (High dietary exposure) | < 1.3 nM to 5.7 nM | Undetectable in 83% of samples. | [13] |

| Serum | Unconjugated BPA | Generally below the limit of detection. | - | [1][14] |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the metabolism of BPA in mammalian systems.

In Vitro Metabolism Assays Using Liver Microsomes

-

Objective: To determine the kinetic parameters (Vmax and Km) of BPA metabolism by phase I and phase II enzymes in a controlled environment.

-

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from human or animal liver tissue by differential centrifugation.

-

Incubation: A typical incubation mixture contains liver microsomes (e.g., 1 mg/mL protein), a specific concentration of BPA, and necessary cofactors in a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).[15]

-

For glucuronidation assays, the cofactor is UDP-glucuronic acid (UDPGA). The reaction may be activated by a pore-forming agent like alamethicin (B1591596).[11]

-

For sulfation assays, the cofactor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[16]

-

For oxidation assays, an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required.[15]

-

-

Reaction: The reaction is initiated by adding the cofactor and incubated at 37°C for a specified time (e.g., up to 60 minutes).[15]

-